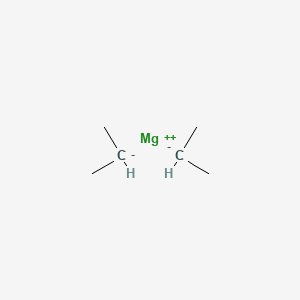
Magnesium;propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium propane is an organometallic compound that combines magnesium with propane. This compound is part of a broader class of organomagnesium compounds, which are known for their significant role in organic synthesis. These compounds are typically used as reagents in various chemical reactions due to their ability to form carbon-magnesium bonds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium propane typically involves the reaction of propane with magnesium metal. This process is often carried out in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), which helps to stabilize the resulting organomagnesium compound. The reaction can be represented as follows:
C3H8+Mg→C3H7Mg
Industrial Production Methods
In industrial settings, the production of magnesium propane may involve more complex procedures, including the use of catalysts to enhance the reaction efficiency. The process often requires precise control of temperature and pressure to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions
Magnesium propane undergoes several types of chemical reactions, including:
Oxidation: Magnesium propane can be oxidized to form magnesium oxide and propane derivatives.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in substitution reactions where the propane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium propane include halogens, acids, and other organometallic compounds. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving magnesium propane depend on the specific reagents and conditions used. For example, oxidation reactions may yield magnesium oxide and propane derivatives, while substitution reactions can produce a variety of organomagnesium compounds.
科学的研究の応用
Magnesium propane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research is ongoing into the potential biological applications of magnesium propane, including its use in drug development.
Medicine: The compound’s reactivity makes it a candidate for use in the synthesis of pharmaceuticals.
Industry: Magnesium propane is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which magnesium propane exerts its effects involves the formation of carbon-magnesium bonds. These bonds are highly reactive and can participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Similar compounds to magnesium propane include other organomagnesium compounds such as:
- Magnesium ethane
- Magnesium butane
- Magnesium hexane
Uniqueness
Magnesium propane is unique due to its specific reactivity and the types of reactions it can undergo. Compared to other organomagnesium compounds, it offers distinct advantages in certain types of organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
特性
CAS番号 |
3536-97-8 |
|---|---|
分子式 |
C6H14Mg |
分子量 |
110.48 g/mol |
IUPAC名 |
magnesium;propane |
InChI |
InChI=1S/2C3H7.Mg/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
InChIキー |
DQZLQYHGCKLKGU-UHFFFAOYSA-N |
正規SMILES |
C[CH-]C.C[CH-]C.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















